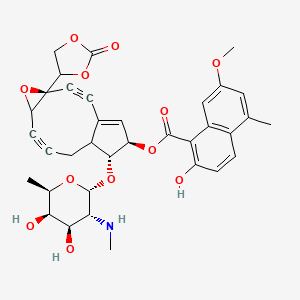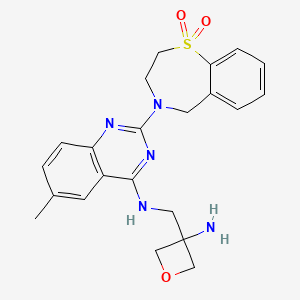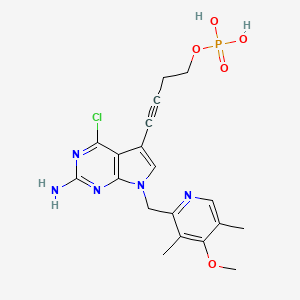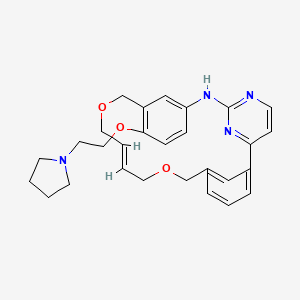![molecular formula C27H23N5O3 B612027 (15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide CAS No. 871037-95-5](/img/structure/B612027.png)
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
Overview
Description
The compound (15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide is also known as K252b . It is a cell membrane-impermeable analog of staurosporine that inhibits PKC . K252b inhibits the production of hepatocyte growth factor and inhibits the synthesis of DNA in vitro . It also inhibits various microbial ectoprotein kinases (those which are expressed on membrane surfaces) .
Chemical Reactions Analysis
K252b has been shown to inhibit the production of hepatocyte growth factor and the synthesis of DNA in vitro . It also inhibits various microbial ectoprotein kinases . Additionally, K252b inhibits IgE cross-linking-dependent degranulation in basophils .Physical And Chemical Properties Analysis
The compound K252b has a molecular formula of C26H16N3O5 and a molecular weight of 453.13 . It is soluble in DMSO or Methanol . The compound appears as an off-white powder .Scientific Research Applications
Synthesis and Potential Anticancer Applications
The compound , a complex macrocyclic structure, has been explored in the context of synthesizing novel pharmacophores for potential anticancer applications. For instance, studies have focused on the synthesis of related macrocyclic structures with demonstrated cytotoxic activity against cancer cell lines. One study involved the synthesis of dimeric and tetrameric macrolactams, which showed moderate antiproliferative activity in in vitro cytotoxicity assays (Gentile et al., 2000). Additionally, functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).
Chemosensory and Detection Applications
Macrocyclic compounds similar to the one described have also been investigated for their potential as chemosensors. For example, a macrocyclic ligand synthesized for fluorescent emission response to pH changes has shown promise in detecting metal ions like Zn(II) at alkaline pH values. This demonstrates the utility of these compounds in creating sensitive and selective detection systems (Ambrosi et al., 2020).
Structural and Conformational Analysis
The compound's complex structure has also prompted investigations into its conformational properties. Studies on similar macrocyclic structures have utilized X-ray diffraction techniques to explore their structural characteristics. Such analyses provide insights into the spatial arrangement of atoms within the macrocycle, which is crucial for understanding its chemical and biological properties (Rybakov et al., 2017).
Antimicrobial Applications
Research into macrocyclic structures with amino acid and pyridine moieties has shown that these compounds can exhibit significant antimicrobial activity. This suggests that the compound , due to its structural similarities, could potentially be explored for its antimicrobial properties (El-Salam et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)



